4-Bromopyrrolo[1,2-c]pyrimidine
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Overview
Description
4-Bromopyrrolo[1,2-c]pyrimidine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[1,2-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrrolo[1,2-c]pyrimidine typically involves the bromination of pyrrolo[1,2-c]pyrimidine derivatives. One common method is the reaction of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate with N-bromosuccinimide under controlled temperatures ranging from 25 to 60°C . This reaction can be monitored and optimized using real-time continuous reaction monitoring mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow chemistry techniques. These methods offer advantages such as improved safety profiles, scalability, and reproducibility. The use of flow reactors allows for the efficient bromination of pyrrolo[1,2-c]pyrimidine derivatives, leading to high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination reactions.
Burgess Reagent: Utilized in tetrahydrofuran for specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate yields ethyl 5-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate .
Scientific Research Applications
4-Bromopyrrolo[1,2-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential anticancer, antiviral, and antimicrobial activities.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromopyrrolo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-Bromopyrrolo[1,2-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
These compounds share similar structural features but differ in their specific biological activities and applications. The unique bromine substitution in this compound provides distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C7H5BrN2 |
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Molecular Weight |
197.03 g/mol |
IUPAC Name |
4-bromopyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-9-5-10-3-1-2-7(6)10/h1-5H |
InChI Key |
PKSPUTATFKQIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C(C2=C1)Br |
Origin of Product |
United States |
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